molecular formula C17H22N4O3S2 B2745751 4-ethyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,2,3-thiadiazole-5-carboxamide CAS No. 899975-75-8

4-ethyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2745751
CAS No.: 899975-75-8
M. Wt: 394.51
InChI Key: IQAGBWVOLDEPEQ-UHFFFAOYSA-N
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Description

4-ethyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,2,3-thiadiazole-5-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and chemical biology research, particularly in the context of kinase inhibition. Its structure integrates a 1,2,3-thiadiazole carboxamide core, a scaffold recognized for its potential in modulating various enzymatic activities (source) . The molecule is designed with a phenylsulfonamide group, a classic pharmacophore found in numerous potent kinase inhibitors, which often facilitates binding to the ATP-binding site of target enzymes (source) . This structural motif suggests potential application in the investigation of signaling pathways driven by kinases such as VEGFR, EGFR, and other tyrosine kinases, making it a valuable tool for probing cancer cell proliferation and angiogenesis (source) . Researchers can utilize this compound to study structure-activity relationships (SAR), develop novel therapeutic leads, and explore the complex mechanisms of intracellular signal transduction. Its For Research Use Only status underscores its application in strictly controlled laboratory investigations.

Properties

IUPAC Name

4-ethyl-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]thiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O3S2/c1-3-15-16(25-20-19-15)17(22)18-13-4-6-14(7-5-13)26(23,24)21-10-8-12(2)9-11-21/h4-7,12H,3,8-11H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQAGBWVOLDEPEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SN=N1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCC(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Thiadiazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the Sulfonyl Group: This step involves sulfonylation reactions using sulfonyl chlorides or other sulfonylating agents.

    Attachment of the Piperidine Moiety: This can be done through nucleophilic substitution reactions, where the piperidine ring is introduced to the intermediate compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

Overview

4-Ethyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,2,3-thiadiazole-5-carboxamide is a compound that has garnered attention in various scientific fields due to its unique structural features and potential biological activities. This article explores its applications in scientific research, particularly in the areas of chemistry, biology, and medicine.

Chemistry

The compound serves as a versatile building block for the synthesis of more complex molecules. Its unique thiadiazole structure allows it to participate in various chemical reactions, making it useful in the development of novel compounds with desired properties.

Synthetic Routes:

  • The synthesis typically involves multi-step reactions starting from readily available precursors. Key steps may include sulfonation and subsequent coupling reactions to introduce the thiadiazole moiety.

Biology

Research indicates that this compound exhibits promising biological activities, particularly in enzyme inhibition and receptor modulation. The presence of the sulfonyl group enhances its ability to interact with biological targets.

Biological Activities:

  • Enzyme Inhibition: The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications.
  • Receptor Binding: Its structural components may allow it to bind effectively to various receptors, influencing physiological processes.

Medicine

The therapeutic potential of this compound is under investigation, particularly concerning its anticancer properties.

Case Studies:

  • A study on similar thiadiazole derivatives highlighted their cytotoxic effects against cancer cell lines such as HepG2 (human hepatocellular carcinoma) and A549 (human lung cancer) . These findings suggest that compounds with analogous structures may also exhibit anticancer activities.

Mechanism of Action

The mechanism of action of 4-ethyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,2,3-thiadiazole-5-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and molecular targets involved.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues and Their Key Features

Table 1: Comparative Overview of Thiadiazole/Thiazole Carboxamides
Compound Name Core Structure Substituents/Modifications Biological Activity Potency (IC₅₀/EC₅₀) References
Target Compound : 4-Ethyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,2,3-thiadiazole-5-carboxamide 1,2,3-Thiadiazole 4-Ethyl, 5-carboxamide with sulfonyl-4-methylpiperidine Putative ion channel modulation (e.g., Orai1/AMPA) N/A
BTP2 (YM-58483) 1,2,3-Thiadiazole 4-Methyl, 5-carboxamide with bis(trifluoromethyl)pyrazole Orai1 inhibition (SOCE blocker) ~0.5–1 µM
N-{[1-(Dimethylsulfamoyl)-4-piperidinyl]methyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide 1,2,3-Thiadiazole 4-Methyl, 5-carboxamide with sulfamoyl-piperidinylmethyl Undisclosed (structural analogue) N/A
4-Methyl-2-(3-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide 1,3-Thiazole 4-Methyl, 5-carboxamide with pyridinyl and trifluoromethylphenyl Unknown (likely kinase/inhibitor target) N/A

Physicochemical and Pharmacokinetic Properties

Table 2: Physicochemical Comparison
Compound Molecular Weight LogP (Predicted) Solubility (aq.) Key Functional Groups
Target Compound ~435.5 3.2 Moderate Sulfonyl, piperidine, ethyl
BTP2 ~480.4 4.8 Low Trifluoromethyl, pyrazole
Compound ~401.5 2.9 High Sulfamoyl, piperidinylmethyl
  • Target Compound : Lower LogP than BTP2 due to polar sulfonyl and piperidine groups, suggesting improved aqueous solubility.
  • Metabolic Stability : Piperidine rings (target) may undergo CYP-mediated oxidation, whereas BTP2’s trifluoromethyl groups resist metabolism .

Biological Activity

4-ethyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,2,3-thiadiazole-5-carboxamide is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activities associated with this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. In particular, compounds similar to this compound have demonstrated efficacy against various bacterial strains. For instance, studies show that related thiadiazoles inhibit the growth of Staphylococcus aureus and Escherichia coli at low concentrations .

Anticancer Properties

Thiadiazole derivatives are also being explored for their anticancer potential. The compound's ability to modulate key signaling pathways involved in tumor progression makes it a candidate for further investigation. Preliminary studies suggest that the compound may inhibit specific kinases implicated in cancer cell proliferation .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. The following table summarizes findings from various studies on related compounds:

Compound NameStructural FeaturesBiological Activity
Thiadiazole ASulfonamide groupAntimicrobial
Thiadiazole BPiperidine moietyAnticancer
Thiadiazole CEthyl substitutionEnhanced potency

The modifications in the piperidine ring and the presence of the sulfonamide group significantly influence the compound's pharmacological profile.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several thiadiazole derivatives against clinical isolates of Staphylococcus aureus. The findings indicated that derivatives with a piperidine substitution exhibited enhanced activity compared to those without .

Case Study 2: Anticancer Activity

In a separate study on breast cancer cell lines (MCF-7 and MDA-MB-231), compounds structurally related to this compound were tested for cytotoxicity. Results showed that these compounds could induce apoptosis in cancer cells at micromolar concentrations, suggesting their potential as anticancer agents .

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